Cas no 705-61-3 ((2S)-2-(phenylamino)propanoic acid)
(2S)-2-(phenylamino)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine, N-phenyl-
- 2-PHENYLAMINO-PROPIONIC ACID
- (2S)-2-(phenylamino)propanoic acid
- AS-56962
- phenyl-l-alanine
- (S)-2-(Phenylamino)propanoic acid
- Alanine, N-phenyl-
- DTXSID70355877
- 705-61-3
- (2S)-2-anilinopropanoic acid
- SCHEMBL33928
- (S)-2-(Phenylamino)propanoicacid
- phenyl-Alanine
- XWKAVQKJQBISOL-ZETCQYMHSA-N
- F95293
- AKOS030606528
- N-Phenylalanine
- EN300-1132152
-
- MDL: MFCD20638288
- Inchi: 1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1
- InChI Key: XWKAVQKJQBISOL-ZETCQYMHSA-N
- SMILES: OC([C@H](C)NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33
(2S)-2-(phenylamino)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D397954-1g |
(S)-2-(phenylamino)propanoic acid |
705-61-3 | 95% | 1g |
$450 | 2024-05-23 | |
| eNovation Chemicals LLC | D397954-5g |
(S)-2-(phenylamino)propanoic acid |
705-61-3 | 95% | 5g |
$765 | 2024-05-23 | |
| Key Organics Ltd | AS-56962-100MG |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | >97% | 100mg |
£212.85 | 2025-02-08 | |
| Key Organics Ltd | AS-56962-1G |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | >97% | 1g |
£753.00 | 2025-02-08 | |
| Enamine | EN300-1132152-1.0g |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | 1g |
$0.0 | 2023-06-09 | ||
| Key Organics Ltd | AS-56962-0.25g |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | >97% | 0.25g |
£333.00 | 2025-02-08 | |
| Enamine | EN300-1132152-0.05g |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | 95% | 0.05g |
$229.0 | 2023-10-26 | |
| Enamine | EN300-1132152-0.1g |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | 95% | 0.1g |
$342.0 | 2023-10-26 | |
| Enamine | EN300-1132152-0.25g |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | 95% | 0.25g |
$487.0 | 2023-10-26 | |
| Enamine | EN300-1132152-0.5g |
(2S)-2-(phenylamino)propanoic acid |
705-61-3 | 95% | 0.5g |
$768.0 | 2023-10-26 |
(2S)-2-(phenylamino)propanoic acid Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (2S)-2-(phenylamino)propanoic acid
Recent Advances in the Study of (2S)-2-(phenylamino)propanoic acid (CAS 705-61-3): A Comprehensive Research Brief
In recent years, (2S)-2-(phenylamino)propanoic acid (CAS 705-61-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its unique structural and pharmacological properties, has been the subject of numerous studies aimed at exploring its potential therapeutic applications. The present research brief synthesizes the latest findings related to this molecule, providing a detailed overview of its synthesis, biological activity, and potential clinical relevance.
The primary objective of recent studies has been to elucidate the mechanism of action of (2S)-2-(phenylamino)propanoic acid, particularly its role as a chiral building block in the synthesis of bioactive compounds. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its molecular structure and confirm its enantiomeric purity. These studies have demonstrated that the compound exhibits high stereoselectivity, making it a valuable intermediate in the production of pharmaceuticals.
One of the most notable findings in recent research is the compound's potential as an anti-inflammatory agent. In vitro and in vivo studies have shown that (2S)-2-(phenylamino)propanoic acid can modulate key inflammatory pathways, such as the NF-κB signaling cascade. This has led to investigations into its potential use in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Preliminary results indicate promising efficacy with minimal side effects, although further clinical trials are needed to confirm these observations.
Another area of interest is the compound's application in drug delivery systems. Due to its amphiphilic nature, (2S)-2-(phenylamino)propanoic acid has been explored as a component of micellar and liposomal formulations. These systems have shown enhanced drug solubility and targeted delivery, particularly in cancer therapeutics. Recent studies have highlighted its ability to improve the bioavailability of poorly soluble drugs, thereby increasing their therapeutic index.
In addition to its pharmacological applications, (2S)-2-(phenylamino)propanoic acid has been investigated for its role in asymmetric synthesis. Its chiral center makes it a versatile precursor for the synthesis of enantiomerically pure compounds, which are critical in the development of new drugs. Recent advancements in catalytic methods have further optimized its use in stereoselective reactions, reducing the need for costly and time-consuming purification steps.
Despite these promising developments, challenges remain in the large-scale production and clinical translation of (2S)-2-(phenylamino)propanoic acid. Issues such as scalability, cost-effectiveness, and regulatory approval need to be addressed to fully realize its potential. Future research directions may focus on improving synthetic routes, exploring novel derivatives, and conducting comprehensive toxicity studies.
In conclusion, (2S)-2-(phenylamino)propanoic acid (CAS 705-61-3) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from anti-inflammatory therapeutics to drug delivery systems, underscore its versatility and potential. Continued research and development efforts are essential to unlock its full therapeutic and industrial value.
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